molecular formula C5H10O4 B12282953 5-(Hydroxymethyl)oxolane-2,4-diol

5-(Hydroxymethyl)oxolane-2,4-diol

Cat. No.: B12282953
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol can be achieved through several methods. One common approach involves the reduction of 2-deoxy-D-ribose using sodium borohydride (NaBH₄) in an aqueous solution . The reaction is typically carried out at room temperature, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2-deoxy-D-ribose using a palladium catalyst under high pressure and temperature . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)oxolane-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.

    Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (CH₂Cl₂).

Major Products Formed

    Oxidation: Formation of 2-deoxy-D-ribonic acid.

    Reduction: Formation of 2-deoxy-D-ribitol.

    Substitution: Formation of 2-deoxy-D-ribose derivatives with various substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)oxolane-2,4-diol is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its role as a precursor in the synthesis of important pharmaceuticals highlight its significance in both research and industry .

Properties

IUPAC Name

5-(hydroxymethyl)oxolane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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